molecular formula C8H6Cl3NS3 B13983449 trichloromethylsulfanyl N-phenylcarbamodithioate CAS No. 65331-37-5

trichloromethylsulfanyl N-phenylcarbamodithioate

Cat. No.: B13983449
CAS No.: 65331-37-5
M. Wt: 318.7 g/mol
InChI Key: CYCKBWPJJKCLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloromethylsulfanyl N-phenylcarbamodithioate is a chemical compound with the molecular formula C8H6Cl3NS3. It is known for its unique structure, which includes a trichloromethyl group attached to a sulfanyl group, and a phenylcarbamodithioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloromethylsulfanyl N-phenylcarbamodithioate typically involves the reaction of trichloromethylsulfanyl chloride with N-phenylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trichloromethylsulfanyl N-phenylcarbamodithioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Trichloromethylsulfanyl N-phenylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trichloromethylsulfanyl N-phenylcarbamodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Trichloromethylsulfanyl N-phenylcarbamodithioate can be compared with other similar compounds, such as:

    Captan: A fungicide with a similar trichloromethylsulfanyl group.

    Folpet: Another fungicide with a related structure.

    Trichloro (sulfanyl)ethyl benzamides: Compounds with similar pharmacological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiol groups makes it particularly useful in various research applications.

Properties

CAS No.

65331-37-5

Molecular Formula

C8H6Cl3NS3

Molecular Weight

318.7 g/mol

IUPAC Name

trichloromethylsulfanyl N-phenylcarbamodithioate

InChI

InChI=1S/C8H6Cl3NS3/c9-8(10,11)15-14-7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

CYCKBWPJJKCLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)SSC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.